molecular formula C18H21NO5 B4426597 4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid

4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid

Cat. No. B4426597
M. Wt: 331.4 g/mol
InChI Key: CTGFDKMRMNLUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid, also known as MTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. The synthesis method of MTB, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues, such as muscle, liver, and adipose tissue. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Increased insulin sensitivity and glucose tolerance
- Reduced body weight and adiposity
- Improved lipid metabolism and hepatic steatosis
- Reduced inflammation and oxidative stress
- Enhanced mitochondrial function and biogenesis
- Increased lifespan and healthspan in animal models

Advantages and Limitations for Lab Experiments

4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid has several advantages for lab experiments, including:
- High potency and selectivity for PTP1B inhibition
- Good solubility and stability in aqueous solutions
- Low toxicity and side effects in animal models
- Availability of synthetic methods and analytical techniques
However, there are also some limitations to the use of this compound in lab experiments, such as:
- Limited information on its pharmacokinetics and pharmacodynamics
- Lack of clinical data on its safety and efficacy in humans
- Potential off-target effects and interactions with other drugs or compounds

Future Directions

There are several future directions for the research on 4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid and its applications, including:
- Development of more potent and selective PTP1B inhibitors based on the this compound scaffold
- Investigation of the effects of this compound on other metabolic and non-metabolic diseases, such as cancer, neurodegeneration, and aging
- Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of type 2 diabetes and obesity
- Exploration of the mechanisms underlying the effects of this compound on energy metabolism and mitochondrial function
- Identification of new targets and pathways for the treatment of metabolic disorders using this compound and related compounds
Conclusion:
In conclusion, this compound is a potent inhibitor of PTP1B that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in animal models of diabetes and obesity, and its potential as a therapeutic agent for metabolic disorders warrants further investigation and development.

Scientific Research Applications

4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid has been extensively used in scientific research to investigate the role of PTP1B in the regulation of glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity, and to reduce body weight and adiposity. This compound has also been used to study the effects of PTP1B inhibition on other physiological processes, such as inflammation, cancer, and neurodegeneration.

properties

IUPAC Name

4-methyl-3-[(2,4,5-trimethoxyphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-5-6-12(18(20)21)7-14(11)19-10-13-8-16(23-3)17(24-4)9-15(13)22-2/h5-9,19H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFDKMRMNLUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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